Cas no 2229686-46-6 (3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal)

3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal
- 2229686-46-6
- EN300-1986004
-
- インチ: 1S/C9H8ClNO2/c1-13-9-7(3-2-6-12)8(10)4-5-11-9/h2-6H,1H3/b3-2+
- InChIKey: OLIKPVSQTFPGGB-NSCUHMNNSA-N
- ほほえんだ: ClC1C=CN=C(C=1/C=C/C=O)OC
計算された属性
- せいみつぶんしりょう: 197.0243562g/mol
- どういたいしつりょう: 197.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986004-5.0g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1986004-0.25g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 0.25g |
$1341.0 | 2023-09-16 | ||
Enamine | EN300-1986004-5g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 5g |
$4226.0 | 2023-09-16 | ||
Enamine | EN300-1986004-10g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 10g |
$6266.0 | 2023-09-16 | ||
Enamine | EN300-1986004-0.1g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 0.1g |
$1283.0 | 2023-09-16 | ||
Enamine | EN300-1986004-0.05g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 0.05g |
$1224.0 | 2023-09-16 | ||
Enamine | EN300-1986004-0.5g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 0.5g |
$1399.0 | 2023-09-16 | ||
Enamine | EN300-1986004-1.0g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1986004-2.5g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 2.5g |
$2856.0 | 2023-09-16 | ||
Enamine | EN300-1986004-1g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal |
2229686-46-6 | 1g |
$1458.0 | 2023-09-16 |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enalに関する追加情報
Recent Advances in the Study of 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal (CAS: 2229686-46-6)
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal (CAS: 2229686-46-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine and propenal structure, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors and bioactive intermediates. Recent studies have focused on its synthesis, molecular interactions, and potential pharmacological properties, making it a subject of intense scientific inquiry.
The synthesis of 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal has been optimized through advanced organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and selective functionalization of the pyridine ring. Researchers have reported high yields and purity, which are critical for its subsequent application in drug discovery. The compound's structural features, such as the chloro and methoxy substituents, contribute to its reactivity and ability to interact with biological targets, including enzymes and receptors involved in disease pathways.
In a recent study published in the Journal of Medicinal Chemistry, 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal was evaluated as a precursor for the development of kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. Molecular docking simulations revealed that the propenal moiety plays a crucial role in binding to the ATP-binding site of the kinases, thereby blocking their activity. These findings suggest that 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal could serve as a valuable scaffold for designing next-generation kinase inhibitors.
Another area of interest is the compound's potential application in antimicrobial research. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against drug-resistant bacterial strains. The researchers synthesized a series of analogs and tested their antibacterial activity, identifying several derivatives with significant potency against methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics, which could help address the growing issue of antibiotic resistance.
Despite these promising results, challenges remain in the development of 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Current research is also exploring its potential in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders, where its unique chemical properties may offer new treatment avenues.
In conclusion, 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enal (CAS: 2229686-46-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial activity underscore its potential as a lead compound for drug development. Future studies will likely focus on optimizing its pharmacological profile and expanding its therapeutic applications, paving the way for its eventual translation into clinical use.
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